R 715
Übersicht
Beschreibung
The compound R 715 is a complex organic molecule with a highly intricate structure This compound is characterized by multiple chiral centers, making it a stereochemically rich molecule
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
Target of Action
R 715, also known as (2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid, primarily targets the Bradykinin B1 receptor . The Bradykinin B1 receptor plays a crucial role in mediating inflammation and pain, particularly in conditions of tissue injury and chronic inflammation .
Mode of Action
This compound acts as a selective antagonist at the Bradykinin B1 receptor . By binding to these receptors, this compound prevents the action of endogenous ligands, thereby inhibiting the receptor’s function .
Biochemical Pathways
The Bradykinin B1 receptor is part of the kinin-kallikrein system , a complex biochemical pathway involved in inflammation and pain. By antagonizing the Bradykinin B1 receptor, this compound can modulate this pathway, potentially reducing inflammation and pain .
Pharmacokinetics
Generally, pharmacokinetic studies aim to define the relationship between the dosing regimen and the body’s exposure to the drug .
Result of Action
This compound has been shown to significantly attenuate the hyperalgesic (increased sensitivity to pain) effect developed in certain disease models . This suggests that this compound may have potential therapeutic applications in conditions characterized by increased pain sensitivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the core structure, followed by the sequential addition of various functional groups. Common reagents used in these steps include protecting groups, coupling agents, and chiral catalysts to maintain the stereochemical integrity of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **R 715 analogs
- **Other chiral peptides and peptidomimetics
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry, which confer specific properties and activities. This makes it a valuable molecule for targeted research and development in various scientific fields.
Eigenschaften
IUPAC Name |
(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H81N13O12/c1-4-34(2)48(56(81)82)68-51(76)43(31-37-23-24-38-17-8-9-18-39(38)29-37)66-52(77)44(33-71)67-50(75)42(30-36-15-6-5-7-16-36)64-47(73)32-62-53(78)45-21-13-27-69(45)55(80)46-22-14-28-70(46)54(79)41(20-12-26-61-57(59)60)65-49(74)40(63-35(3)72)19-10-11-25-58/h5-9,15-18,23-24,29,34,40-46,48,71H,4,10-14,19-22,25-28,30-33,58H2,1-3H3,(H,62,78)(H,63,72)(H,64,73)(H,65,74)(H,66,77)(H,67,75)(H,68,76)(H,81,82)(H4,59,60,61)/t34-,40-,41-,42-,43+,44-,45-,46-,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSXOGUJJBDRGQ-VUBDHFCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H81N13O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1140.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of R715?
A1: R715 is a potent and selective antagonist of the kinin B1 receptor (B1R) [, , , , ]. It binds to the B1R and prevents the binding of endogenous agonists like des-Arg9-bradykinin (DBK), thereby blocking downstream signaling.
Q2: What are the downstream effects of B1R antagonism by R715?
A2: B1R antagonism by R715 has been shown to:
- Attenuate hypertension: In various models, including DOCA-salt and Angiotensin II-induced hypertension, R715 reduced blood pressure elevation [, , , ]. This effect is attributed to reduced neuroinflammation, modulation of Angiotensin II signaling, and possibly reduced B1R-TLR4 interactions [, , ].
- Reduce pain perception: In models of neuropathic pain (brachial plexus avulsion) and inflammatory pain, R715 significantly reduced mechanical allodynia and thermal hyperalgesia [, ].
- Modulate microglial activation: In vitro studies showed that R715 can influence microglial activation, impacting the release of pro-inflammatory factors like nitric oxide and TNF-α [, ].
- Affect vascular reactivity: In mouse abdominal aorta, R715 blocked DBK-induced contractions, suggesting a role of B1R in vasoconstriction in this model [].
Q3: What is the full chemical name of R715?
A3: (2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid.
Q4: How do structural modifications of R715 affect its B1R antagonist activity?
A4: Research suggests that incorporating alpha-methyl-L-phenylalanine ([αMe]Phe) in position 5 of R715 can enhance its potency, selectivity, and metabolic stability []. Further modifications, such as adding AcOrn at the N-terminal, also contribute to its multi-enzymatic resistance [].
Q5: What is known about the in vivo activity and efficacy of R715?
A5: Studies using R715 have demonstrated its effectiveness in attenuating:
- Hypertension: Central administration of R715 lowered blood pressure in DOCA-salt hypertensive mice [, , ].
- Neuropathic pain: Local and systemic administration of R715 significantly reduced pain hypersensitivity in a brachial plexus avulsion model [].
Q6: What routes of administration have been explored for R715?
A6: Research has explored various administration routes for R715, including:
- Intraperitoneal (i.p.) injection: This route is commonly used in preclinical studies to evaluate systemic effects [].
- Intrathecal (i.t.) injection: This route delivers the drug directly to the spinal cord, targeting spinal mechanisms of pain [, ].
- Intracerebroventricular (i.c.v.) injection: This route allows targeted delivery to the brain ventricles, enabling investigation of central nervous system effects [, ].
- Intranasal administration: This non-invasive method shows promise for delivering R715 to the brain, as demonstrated in Alzheimer's disease models [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.